4-[[3-(3-Fluorophenyl)morpholin-4-yl]sulfonylmethyl]benzonitrile
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Overview
Description
4-[[3-(3-Fluorophenyl)morpholin-4-yl]sulfonylmethyl]benzonitrile is a complex organic compound that features a morpholine ring, a fluorophenyl group, and a benzonitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[[3-(3-Fluorophenyl)morpholin-4-yl]sulfonylmethyl]benzonitrile typically involves multiple steps, starting with the preparation of the morpholine derivative. One common method involves the reaction of 3-fluorophenylamine with epichlorohydrin to form the intermediate, which is then reacted with morpholine to yield the morpholine derivative. This intermediate is then subjected to sulfonylation using a sulfonyl chloride reagent, followed by a nucleophilic substitution reaction with benzonitrile to form the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of advanced purification techniques such as crystallization and chromatography to ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-[[3-(3-Fluorophenyl)morpholin-4-yl]sulfonylmethyl]benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-[[3-(3-Fluorophenyl)morpholin-4-yl]sulfonylmethyl]benzonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific biological targets.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 4-[[3-(3-Fluorophenyl)morpholin-4-yl]sulfonylmethyl]benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s fluorophenyl group can engage in π-π interactions with aromatic residues in proteins, while the morpholine ring can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of the target protein, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
4-(4-Amino-3-fluorophenyl)morpholin-3-one: Shares the morpholine and fluorophenyl groups but differs in the presence of an amino group instead of a sulfonylmethyl group.
3-Fluoro-4-[3-(morpholin-4-yl)propoxy]aniline: Contains a similar morpholine and fluorophenyl structure but with a propoxy linkage instead of a sulfonylmethyl group.
Uniqueness
4-[[3-(3-Fluorophenyl)morpholin-4-yl]sulfonylmethyl]benzonitrile is unique due to its combination of a sulfonylmethyl group and a benzonitrile moiety, which imparts distinct chemical reactivity and biological activity compared to its analogs. This unique structure allows for specific interactions with biological targets, making it a valuable compound in medicinal chemistry and material science .
Properties
IUPAC Name |
4-[[3-(3-fluorophenyl)morpholin-4-yl]sulfonylmethyl]benzonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN2O3S/c19-17-3-1-2-16(10-17)18-12-24-9-8-21(18)25(22,23)13-15-6-4-14(11-20)5-7-15/h1-7,10,18H,8-9,12-13H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMQFQRNXVDZDLV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(N1S(=O)(=O)CC2=CC=C(C=C2)C#N)C3=CC(=CC=C3)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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